molecular formula C19H24N2O4S B4857622 2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide

2-[(mesitylsulfonyl)amino]-N-(2-methoxyethyl)benzamide

Cat. No. B4857622
M. Wt: 376.5 g/mol
InChI Key: ISXGJYOMWHRFND-UHFFFAOYSA-N
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Description

Benzamide derivatives are a broad class of compounds characterized by a benzoyl group attached to an amine. They are of significant interest in medicinal chemistry due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves amide bond formation strategies, starting from corresponding benzoic acids or esters and amines. For example, Yanagi et al. (1999) described the preparation of optical isomers of a benzamide derivative from a commercially available trans-4-hydroxy-L-proline, highlighting the importance of stereochemistry in these syntheses (Yanagi et al., 1999).

Molecular Structure Analysis

X-ray crystallography, IR spectroscopy, and quantum chemical computations are common techniques for analyzing the molecular structures of benzamide derivatives. Demir et al. (2015) utilized these methods to elucidate the structure of a novel benzamide molecule, showcasing the application of these analytical techniques in confirming molecular geometry (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. Liu et al. (2015) demonstrated the formation of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides via a reaction involving carbamoylsilane and N-sulfonylimines, indicating the versatile reactivity of these compounds (Liu et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and polymorphism, are crucial for their application in drug formulation. Yanagi et al. (2000) explored the polymorphism of a specific benzamide derivative, providing insight into its thermodynamic stability and the impact of crystalline form on its physical properties (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, stability, and interaction with biological targets, are influenced by their molecular structure. Studies often explore these aspects through the synthesis of novel compounds and evaluation of their biological activity. For instance, the neuroleptic activity of certain benzamide derivatives was correlated with their structure, highlighting the significance of molecular design in pharmaceutical applications (Iwanami Sumio et al., 1981).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Its biological activity would depend on its interactions with biological targets, which could be influenced by its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity, which are not known based on the current information .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its potential biological activity and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(2-methoxyethyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13-11-14(2)18(15(3)12-13)26(23,24)21-17-8-6-5-7-16(17)19(22)20-9-10-25-4/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXGJYOMWHRFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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